2-([1,1'-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
2-([1,1’-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one is an organic compound that features a biphenyl group attached to a brominated isoindolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Grignard reaction, where a bromobenzene derivative reacts with magnesium in anhydrous conditions to form a Grignard reagent.
Formation of Isoindolinone: The brominated biphenyl compound undergoes a cyclization reaction with a suitable amine or amide to form the isoindolinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The biphenyl group can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of derivatives with various functional groups.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Scientific Research Applications
2-([1,1’-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler structure without the brominated isoindolinone group.
2-Phenylphenol: Contains a hydroxyl group instead of the brominated isoindolinone.
Benzidine-based Azo Dyes: Contain azo groups and are used in dyeing applications.
Uniqueness
2-([1,1’-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one is unique due to its combination of a biphenyl group with a brominated isoindolinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
918331-53-0 |
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Molecular Formula |
C20H14BrNO |
Molecular Weight |
364.2 g/mol |
IUPAC Name |
5-bromo-2-(3-phenylphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C20H14BrNO/c21-17-9-10-19-16(11-17)13-22(20(19)23)18-8-4-7-15(12-18)14-5-2-1-3-6-14/h1-12H,13H2 |
InChI Key |
UKKUQSIAJSWZQN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C(=O)N1C3=CC=CC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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